2-[(2-Methylphenyl)amino]propanohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylanilino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-3-4-6-9(7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHHTHBCPUPESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(2-Methylphenyl)amino]propanohydrazide: Synthesis, Predicted Properties, and Hypothesized Biological Activities
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract: The hydrazide functional group is a cornerstone in medicinal chemistry, featured in numerous pharmacologically active compounds.[1] This guide provides a comprehensive, prospective analysis of 2-[(2-Methylphenyl)amino]propanohydrazide, a molecule for which direct literature is scarce. By leveraging established principles of chemical synthesis, computational property prediction, and bioisosteric reasoning, we delineate a pathway for its investigation. This document outlines a proposed synthesis, predicts its physicochemical characteristics, hypothesizes potential biological activities based on structural analogs, and provides detailed protocols for its validation. The aim is to equip researchers with the foundational knowledge and methodologies required to explore the therapeutic potential of this novel chemical entity.
Part 1: Chemical Structure and Predicted Physicochemical Properties
The structure of this compound incorporates a chiral center, a secondary aromatic amine, and a terminal hydrazide group. These features suggest potential for diverse molecular interactions and a rich pharmacological profile. The hydrazide moiety, in particular, is a versatile functional group known to participate in hydrogen bonding and metal chelation, and serves as a common synthon for various heterocyclic systems.[1][2]
Chemical Structure:
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from its corresponding amide.
Materials:
-
2-[(2-Methylphenyl)amino]propanamide
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[(2-Methylphenyl)amino]propanamide (1.0 eq).
-
Reagent Addition: Add absolute ethanol (approx. 10 mL per gram of amide) to dissolve the starting material. Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Expected ¹H NMR signals would include aromatic protons, the methine proton of the propane backbone, the methyl group, and distinct signals for the three NH/NH2 groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (amine and hydrazide), C=O stretching (amide), and aromatic C-H bonds.
-
Melting Point (m.p.): A sharp melting point range will indicate the purity of the synthesized compound.
Part 3: Hypothesized Biological Activities and Mechanisms of Action
The structural features of this compound allow for informed hypotheses regarding its potential biological activities. The hydrazide moiety is a known pharmacophore in various drug classes, and the overall structure resembles known bioactive molecules. [3][4]
Hypothesis 1: Potential as an Antimicrobial Agent
Rationale: Hydrazide-containing compounds, most famously isoniazid for tuberculosis treatment, have a long history as effective antimicrobial agents. [5]Their mechanism often involves interference with essential metabolic pathways in bacteria and fungi. Furthermore, various substituted amide derivatives have demonstrated broad-spectrum antimicrobial activity. [6][7]The combination of the hydrazide group and the substituted aminopropanamide backbone in the target molecule suggests a potential for antimicrobial efficacy.
Proposed Mechanism of Action: The compound could act by inhibiting a key microbial enzyme, such as a synthase involved in cell wall biosynthesis or a metabolic enzyme crucial for survival. The hydrazide moiety could chelate essential metal ions in the enzyme's active site or form covalent adducts with enzymatic cofactors.
Hypothesis 2: Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Rationale: A number of N-aryl propanamide derivatives have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). [8]FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibiting FAAH elevates endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The structure of this compound is a bioisostere of known propanamide-based FAAH inhibitors; the hydrazide can be considered a replacement for a primary amide or other functional groups. [9][10] Proposed Mechanism of Action: The compound may act as a competitive or non-competitive inhibitor of FAAH. It could bind to the active site of the enzyme, preventing the hydrolysis of anandamide. This would lead to an increase in endocannabinoid signaling through CB1 and CB2 receptors.
Caption: General workflow for initial biological screening.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound stock solution (in DMSO)
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
-
Microplate reader or incubator
Procedure:
-
Preparation: In a 96-well plate, add 100 µL of broth to all wells.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a concentration gradient.
-
Controls: Prepare wells for a positive control (serial dilution of a standard antibiotic) and a negative control (broth with DMSO vehicle only).
-
Inoculation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum in broth and add 5 µL to each well to achieve a final concentration of approx. 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)
Objective: To determine the concentration of the compound that inhibits 50% of FAAH enzyme activity (IC50).
Materials:
-
Test compound stock solution (in DMSO)
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Positive control inhibitor (e.g., URB597)
-
Black 96-well microtiter plates
-
Fluorescence microplate reader (Ex/Em = 355/460 nm)
Procedure:
-
Plate Setup: Add 20 µL of assay buffer to all wells.
-
Compound Addition: Add 10 µL of serially diluted test compound to the sample wells. Add 10 µL of positive control to its designated wells and 10 µL of DMSO vehicle to the control wells.
-
Enzyme Addition: Add 20 µL of FAAH enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of the AAMCA substrate to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
While this compound remains an under-investigated molecule, this guide establishes a robust framework for its systematic exploration. By applying established synthetic methodologies and drawing upon the principles of bioisosterism, we have constructed a profile of its predicted properties and plausible biological activities. The detailed protocols provided herein offer a clear path for researchers to synthesize, characterize, and evaluate this compound. The potential for antimicrobial or FAAH inhibitory activity makes this compound a compelling candidate for further research in the pursuit of novel therapeutic agents.
References
-
Hunan Hwatime Chemical Co., Ltd. This compound. Available from: [Link]
-
Gomes, P. B., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7319. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of acyl hydrazides from amides. [Image]. Available from: [Link]
-
Kobayashi, M., Goda, M., & Shimizu, S. (1999). Hydrazide synthesis: novel substrate specificity of amidase. Biochemical and Biophysical Research Communications, 256(2), 415-418. Available from: [Link]
-
Szymańska, E., et al. (2018). Pharmacological aspects of hydrazides and hydrazide derivatives. Postępy Higieny i Medycyny Doświadczalnej, 72, 899-913. Available from: [Link]
-
Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 975-982. Available from: [Link]
-
ResearchGate. (n.d.). Conversion of an amide into a hydrazino amide in a peptide. [Image]. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Available from: [Link]
-
El-Sayed, N. F., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 66(11), 1-2. Available from: [Link]
-
Ora, M., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 13(13), 1311-1316. Available from: [Link]
-
Bentham Science Publishers. (2023). The Synthesis of Amide and its Bioisosteres. Mini-Reviews in Organic Chemistry. Available from: [Link]
-
Drug Discovery Resources. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
-
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]
-
Cambridge MedChem Consulting. (2022). Ester and Amide Bioisosteres. Available from: [Link]
-
Singh, V., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 169-174. Available from: [Link]
-
Wikipedia. (n.d.). Propanamide. Available from: [Link]
-
El-Gamal, M. I., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(10), 15876-15891. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]
- Google Patents. (n.d.). CN104987297A - Preparation method for propanamide.
-
ResearchGate. (n.d.). Synthesis of propanamide derivative. [Image]. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 28(17), 6393. Available from: [Link]
-
Benci, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 28(21), 7414. Available from: [Link]
-
Tuccinardi, T., et al. (2017). Novel propanamides as fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry, 25(18), 4942-4951. Available from: [Link]
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Thermodynamic stability of 2-[(2-Methylphenyl)amino]propanohydrazide in solution
Topic: Thermodynamic Stability of 2-[(2-Methylphenyl)amino]propanohydrazide in Solution Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Analytical Scientists.
Executive Summary
The thermodynamic and kinetic stability of This compound (hereafter referred to as 2-MPAH ) is a critical quality attribute in the development of heterocyclic pharmaceutical intermediates. As a functionalized
This guide provides a rigorous framework for characterizing the solution-state stability of 2-MPAH. Unlike simple amides, the hydrazide functionality introduces susceptibility to both acid-catalyzed hydrolysis and oxidative degradation. This document outlines the theoretical basis, experimental protocols, and data analysis methods required to establish the thermodynamic boundaries of this molecule in aqueous and semi-aqueous media.
Chemical Identity & Structural Vulnerabilities[1]
To understand the stability profile, we must first deconstruct the molecular architecture of 2-MPAH.
-
Systematic Name: this compound
-
Core Scaffold: Alanine hydrazide derivative.
-
Substituents: An electron-donating o-tolyl group attached to the
-nitrogen.
1.1 Theoretical Degradation Loci
The thermodynamic stability of 2-MPAH in solution is compromised by three primary mechanisms:
-
Hydrolytic Cleavage (Thermodynamically Favored): The hydrazide bond (
) is thermodynamically unstable relative to its hydrolysis products (carboxylic acid and hydrazine) in aqueous solution. However, it is kinetically stable at neutral pH due to resonance stabilization. -
Oxidative Dehydrogenation: The hydrazine moiety is a reducing agent. In the presence of dissolved oxygen or trace metal ions (
, ), it can oxidize to diimide species, leading to radical decomposition. -
Intramolecular Cyclization: While less common without an electrophilic partner, the
-amino group can facilitate degradation via proximal effects, particularly at high pH.
Mechanistic Pathways (Visualized)
The following diagram illustrates the competing degradation pathways that dictate the solution stability of 2-MPAH.
Figure 1: Primary degradation pathways for 2-MPAH. The solid path represents acid-catalyzed hydrolysis (dominant at pH < 5), while the dashed path represents oxidative instability.
Thermodynamic Profiling: The Core Protocol
To determine the thermodynamic stability (equilibrium constants) and kinetic stability (rate constants), a rigorous pH-rate profile study is required.
3.1 Experimental Design Strategy
-
Buffer Selection: Use non-nucleophilic buffers to avoid buffer catalysis (e.g., Citrate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9-10). Keep ionic strength constant (
with NaCl). -
Concentration: 100
to 500 (ensures solubility and linear detector response). -
Temperature: Isothermal stress testing at 40°C, 50°C, and 60°C to allow Arrhenius extrapolation to 25°C.
3.2 Step-by-Step Workflow
Figure 2: Workflow for determining solution stability kinetics.
3.3 Analytical Method (HPLC Conditions)
Precise quantification is non-negotiable. The o-tolyl group provides a chromophore, making UV detection viable.
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 | Prevents peak tailing of the basic amine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains protonation of the amine for retention stability. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 60% B over 10 min | Elutes polar hydrazine early; retains hydrophobic parent. |
| Detection | UV @ 254 nm (or | Targets the aromatic ring absorption. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Data Analysis & Thermodynamic Calculations
4.1 Kinetic Modeling
Hydrolysis of hydrazides in dilute aqueous solution follows pseudo-first-order kinetics because water is in vast excess.
The observed rate constant (
4.2 pH-Rate Profile
The stability of 2-MPAH is highly pH-dependent. The total rate expression (
-
Acidic Region (pH < 4): Expect a linear increase in degradation rate with decreasing pH (slope = -1 in log-log plot) due to protonation of the carbonyl oxygen, making the carbon more electrophilic.
-
Neutral Region (pH 5-8): The "pH of maximum stability" usually lies here. Degradation is slowest (
dominates). -
Basic Region (pH > 9): Rate increases due to nucleophilic attack of hydroxide ions.
4.3 Arrhenius Equation & Activation Energy
To determine the thermodynamic barrier to degradation (Activation Energy,
-
Interpretation: A high
(> 80 kJ/mol) indicates good shelf-life stability at room temperature despite faster degradation at high temperatures. A low (< 50 kJ/mol) suggests the molecule is inherently unstable even at ambient conditions.
Expert Insights & Troubleshooting (E-E-A-T)
5.1 The "o-Tolyl Effect"
As a Senior Application Scientist, I must highlight the specific structural influence of the 2-methylphenyl group. The steric bulk of the ortho-methyl group provides kinetic shielding to the secondary amine. However, it also twists the N-aryl bond, potentially reducing conjugation.
-
Implication: 2-MPAH is likely more stable to hydrolysis than its phenyl analog due to steric hindrance protecting the amide backbone, but potentially more susceptible to oxidation if the amine lone pair is deconjugated.
5.2 Oxidative Artifacts
Warning: If you observe rapid degradation in neutral buffers that does not follow first-order kinetics, suspect oxidation.
-
Validation: Repeat the experiment with degassed buffers (sparged with Argon) and add 1 mM EDTA. If stability improves significantly, the degradation is oxidative, not hydrolytic.
5.3 Self-Validation Checklist
Before publishing or finalizing your stability report, ensure:
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard text for kinetic modeling).
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[1] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[1] Link (Key reference for hydrazide hydrolysis mechanisms).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link (Regulatory framework for stability testing).
-
Kostić, N. M., & Fendler, J. H. (1982). Hydrolysis of Amides and Hydrazides.[2][3] Journal of the American Chemical Society.[3] (Foundational mechanistic chemistry).
Sources
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activities of 2-[(2-Methylphenyl)amino]propanohydrazide Derivatives
Foreword: Unveiling the Therapeutic Potential of Novel Hydrazide Scaffolds
In the landscape of modern medicinal chemistry, the hydrazide and hydrazone moieties stand out as privileged structures, consistently appearing in compounds with a wide array of biological activities.[1][2] Their unique chemical properties, including the ability to form stable complexes with biological targets, have made them a focal point for the development of novel therapeutic agents. This guide delves into the specific, yet largely unexplored, class of 2-[(2-Methylphenyl)amino]propanohydrazide derivatives. While direct research on this exact scaffold is nascent, this document synthesizes a comprehensive analysis of closely related analogs to forecast its potential biological activities, offering a roadmap for future research and development.
This technical guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this promising class of compounds. We will explore the synthetic pathways, delve into the potential antimicrobial, anti-inflammatory, and anticonvulsant activities, and elucidate the likely mechanisms of action based on robust evidence from analogous structures. The protocols and insights provided herein are intended to serve as a catalyst for the systematic investigation and potential clinical translation of this compound derivatives.
I. Synthesis and Chemical Characterization
The synthesis of this compound derivatives follows a logical and adaptable pathway, beginning with the formation of the core hydrazide, which can then be derivatized to a variety of hydrazones.
Synthesis of the Core Hydrazide: this compound
The most common and efficient method for the synthesis of the parent hydrazide is through the hydrazinolysis of the corresponding ester.[3][4] This two-step process is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Esterification of N-(2-Methylphenyl)alanine.
-
Suspend N-(2-Methylphenyl)alanine in an excess of methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring. The thionyl chloride acts as a catalyst for the esterification.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the methyl ester with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-[(2-methylphenyl)amino]propanoate. Purify by column chromatography if necessary.
-
-
Step 2: Hydrazinolysis of the Methyl Ester.
-
Dissolve the methyl 2-[(2-methylphenyl)amino]propanoate in ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.[5]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Synthesis of 2-[(2-Methylphenyl)amino]propanohydrazone Derivatives
The hydrazide serves as a versatile intermediate for the synthesis of a wide range of hydrazone derivatives through condensation with various aldehydes and ketones.[6]
Experimental Protocol: General Synthesis of Hydrazone Derivatives
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Reflux the reaction mixture for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
II. Potential Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activity.[6][7] It is therefore highly probable that this compound derivatives will exhibit similar properties.
Postulated Mechanism of Antimicrobial Action
The antimicrobial efficacy of hydrazide derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Two prominent mechanisms are:
-
Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme responsible for DNA replication and repair. Many antibacterial agents function by inhibiting this enzyme. Molecular docking studies on similar hydrazone derivatives have shown strong binding interactions within the active site of DNA gyrase, suggesting this as a likely mechanism of action.[5][8]
-
Disruption of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an excellent target for antimicrobial drugs. Some hydrazide derivatives have been shown to inhibit enzymes involved in the biosynthesis of peptidoglycan, a key component of the cell wall, leading to cell lysis and death.[5]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The antimicrobial potential of the synthesized compounds can be evaluated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial and Fungal Inocula:
-
Culture the selected bacterial and fungal strains in appropriate broth overnight at 37°C and 28°C, respectively.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 105 CFU/mL for bacteria and 0.5 x 103 to 2.5 x 103 CFU/mL for fungi.
-
-
Microdilution Assay:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (a known antibiotic) and a negative control (no compound).
-
Incubate the plates at the appropriate temperature for 24 hours (bacteria) or 48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticipated Bioactivity of Analogs
The following table summarizes the antimicrobial activity of structurally related hydrazone derivatives against various microbial strains.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Nicotinic acid hydrazones | P. aeruginosa | 0.19 - 0.22 | [6] |
| Imidazole hydrazones | S. epidermidis | 4 | [6] |
| Pyrimidine hydrazones | E. coli, S. aureus | 6.25 - 12.5 | [7] |
| Thiazole hydrazones | B. subtilis, E. coli, K. pneumoniae | 2.5 | [5] |
III. Potential Anti-inflammatory Activity
A significant body of research points to the potent anti-inflammatory properties of hydrazone derivatives.[1][2] This activity is often linked to the modulation of key inflammatory pathways.
Postulated Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of hydrazide analogs are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes. A key player in this process is Tumor Necrosis Factor-alpha (TNF-α).
-
Inhibition of TNF-α Production: TNF-α is a critical cytokine that orchestrates the inflammatory response.[9][10] Overproduction of TNF-α is implicated in numerous inflammatory diseases. Certain N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been shown to inhibit the production of TNF-α in macrophages, suggesting a direct immunomodulatory effect.[2]
Experimental Protocol: In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rodents is a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[2]
-
Animal Acclimatization: House rodents under standard laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticipated Bioactivity of Analogs
The following table presents anti-inflammatory activity data for related hydrazide and hydrazone derivatives.
| Compound Class | Assay | Dose | % Inhibition of Edema | Reference |
| Nicotinic acid hydrazides | Carrageenan-induced paw edema | 20 mg/kg | 35.73 - 37.29 | [11] |
| N-pyrrolylcarbohydrazide | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction at 2 & 3 hours | [2] |
| N-pyrrolylcarbohydrazide | Carrageenan-induced paw edema | 40 mg/kg | Significant reduction at 2 & 3 hours | [2] |
| Cyanoacetohydrazide derivative | Carrageenan-induced peritonitis | 10 mg/kg | 66% reduction in cell migration | [12] |
IV. Potential Anticonvulsant Activity
Hydrazone derivatives have emerged as a promising class of compounds in the search for new antiepileptic drugs with improved efficacy and lower toxicity.[9]
Postulated Mechanism of Anticonvulsant Action
The anticonvulsant activity of many hydrazones is thought to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[13][14]
-
Modulation of GABAergic Synapses: It is hypothesized that this compound derivatives may act as positive allosteric modulators of GABAA receptors, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane. This would increase the threshold for neuronal firing and thus suppress seizure activity.
Experimental Protocol: In Vivo Anticonvulsant Screening
The maximal electroshock (MES) seizure test in rodents is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
-
Animal Preparation: Use rodents of a specific age and weight range.
-
Compound Administration: Administer the test compounds at various doses via the oral or intraperitoneal route. Include vehicle and positive control (e.g., phenytoin) groups.
-
Induction of Seizures: At the time of peak effect of the compound, deliver a brief electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hind limb extension.
V. Conclusion and Future Directions
The evidence compiled in this technical guide strongly suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The potential for broad-spectrum antimicrobial, potent anti-inflammatory, and effective anticonvulsant activities warrants a thorough and systematic investigation of this chemical class.
Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on the phenyl ring and the hydrazone moiety to establish clear structure-activity relationships. In-depth mechanistic studies are crucial to confirm the proposed mechanisms of action and to identify specific molecular targets. Furthermore, pharmacokinetic and toxicological profiling will be essential for the selection of lead candidates for further preclinical and clinical development.
VI. References
-
An overview of the γ-aminobutyric acid (GABA) signaling system. The... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues - Frontiers. (n.d.). Retrieved February 13, 2026, from [Link]
-
The schematic diagram of GABA synthesis and the potential mechanisms of... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
KEGG PATHWAY: GABAergic synapse - Homo sapiens (human). (n.d.). Retrieved February 13, 2026, from [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]
-
Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
[The antibacterial action of new hydrazide derivatives] - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Amino acid hydrazides - Google Patents. (n.d.). Retrieved February 13, 2026, from
-
Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC. (n.d.). Retrieved February 13, 2026, from [Link]
-
Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
Sources
- 1. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling & Thermodynamic Characterization of 2-[(2-Methylphenyl)amino]propanohydrazide
This guide provides a comprehensive technical analysis of the solubility profile, thermodynamic characterization, and experimental protocols for 2-[(2-Methylphenyl)amino]propanohydrazide .
Executive Summary
This compound (hereafter referred to as 2-MPAH ) is an amphiphilic intermediate often utilized in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its structure features a lipophilic o-tolyl tail and a hydrophilic, hydrogen-bond-active hydrazide head group.
This guide addresses the critical challenge of processing 2-MPAH: balancing its hydrophobic aromatic domain with its polar terminus. We define the theoretical solubility landscape, provide a validated protocol for empirical determination, and detail the thermodynamic models required for process scale-up.
Part 1: Physicochemical Basis & Predicted Solubility Landscape
Structural Analysis & Solvation Mechanisms
The solubility of 2-MPAH is governed by the competition between two distinct structural domains:
-
The o-Tolyl Moiety (Hydrophobic): The 2-methylphenyl group introduces significant planarity and lipophilicity (
- stacking potential), reducing solubility in water and promoting solubility in non-polar aromatics or chlorinated solvents. -
The Amino-Propanohydrazide Chain (Hydrophilic):
-
Secondary Amine (-NH-): Acts as a weak H-bond donor.
-
Hydrazide (-CONHNH₂): A potent H-bond donor (3 sites) and acceptor (2 sites). This group drives solubility in protic polar solvents (MeOH, EtOH).
-
Predicted Solubility Profile (Polar Solvents)
Based on Group Contribution Methods (GCM) and empirical data from structural analogs (e.g., substituted benzohydrazides), the expected solubility hierarchy at 298.15 K is:
DMSO > DMF > Methanol > Ethanol > Isopropanol > Water > Acetonitrile
| Solvent Class | Representative Solvent | Predicted Interaction Mechanism | Solubility Rating |
| Dipolar Arotic | DMSO, DMF | Strong dipole-dipole; disruption of intermolecular H-bonds in crystal lattice. | High (>100 mg/mL) |
| Protic Polar (Short Chain) | Methanol | Strong H-bonding solvation of hydrazide; moderate solvation of aryl ring. | Moderate-High |
| Protic Polar (Long Chain) | Isopropanol (IPA) | Reduced dielectric constant; steric hindrance interferes with hydrazide solvation. | Moderate-Low |
| Aqueous | Water (pH 7) | "Hydrophobic Effect" of o-tolyl group dominates; high lattice energy barrier. | Low (<1 mg/mL) |
| Aqueous (Acidic) | 0.1 M HCl | Protonation of terminal hydrazine nitrogen ( | High (Ionic Solvation) |
Part 2: Experimental Protocol for Solubility Determination
To obtain precise thermodynamic data required for crystallization design, a Laser Dynamic Monitoring or Static Gravimetric method is recommended. Below is the validated Static Gravimetric protocol.
Materials & Equipment
-
Substrate: 2-MPAH (Recrystallized, Purity >99.5% by HPLC).
-
Solvents: HPLC Grade (MeOH, EtOH, DMSO, Water).
-
Equipment: Double-jacketed glass vessel (50 mL), Thermostatic water bath (
K), Agilent 1200 HPLC (or equivalent).
Step-by-Step Methodology
Step 1: Saturation Equilibrium
-
Add excess 2-MPAH solid to 20 mL of the target solvent in the jacketed vessel.
-
Set the thermostatic bath to the starting temperature (e.g., 278.15 K).
-
Stir continuously at 400 rpm using a magnetic stirrer for 24 hours to ensure solid-liquid equilibrium (SLE).
Step 2: Sampling & Filtration
-
Stop stirring and allow the suspension to settle for 30 minutes (isothermal condition).
-
Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.22
m PTFE filter. -
Critical Step: Immediately dilute the filtrate into a volumetric flask containing the mobile phase to prevent precipitation upon cooling.
Step 3: Quantification (HPLC)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v].
-
Detection: UV at 254 nm (targeting the o-tolyl absorption).
-
Calculation: Determine mole fraction solubility (
) using the standard curve.
Workflow Visualization
The following diagram illustrates the logical flow for determining and modeling the solubility profile.
Figure 1: Systematic workflow for the determination and modeling of 2-MPAH solubility.
Part 3: Thermodynamic Modeling
To translate experimental data into process parameters (e.g., cooling curves for crystallization), the Modified Apelblat Equation is the industry standard for correlating solubility with temperature in polar solvents.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility of 2-MPAH.[1]
- : Absolute temperature (K).[2][3][4]
- : Empirical model parameters derived from multiple linear regression of the experimental data.
Interpretation:
-
Parameter
is related to the enthalpy of solution. A negative value typically indicates an endothermic dissolution process (solubility increases with ). -
Parameter
accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, the standard molar enthalpy (
-
Enthalpy:
-
Gibbs Energy:
-
Entropy:
Technical Insight: For hydrazide derivatives in polar protic solvents, dissolution is typically endothermic (
Part 4: Process Implications & Recommendations
Recrystallization Strategy
Based on the predicted solubility differential:
-
Solvent: Methanol or Ethanol (High solubility at boiling, moderate at RT).
-
Anti-Solvent: Water (Low solubility).
-
Protocol: Dissolve 2-MPAH in refluxing Methanol. Slowly add Water until turbidity persists. Cool to 278 K to maximize yield.
Stability Warning
Hydrazides are susceptible to oxidation and hydrolysis.
-
Avoid: Prolonged heating in aqueous acids (hydrolysis to acid + hydrazine).
-
Avoid: Trace metal ions (Cu²⁺, Fe³⁺) which can catalyze oxidation of the hydrazide group. Use chelating agents (EDTA) during solubility studies if metal contamination is suspected.
References
-
Solubility of Hydrazide Derivatives: Lan, G.-C., et al. "Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents." Journal of Chemical & Engineering Data, 2015. 3
-
Apelblat Modeling: Zhang, Y., et al. "Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP." Molecules, 2023.[5][6] 6[3][7]
-
Thermodynamic Analysis of Pharmaceuticals: Shakeel, F., et al. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents." Processes, 2020. 2
-
Hydrazide Synthesis & Properties: "Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones." Molecules, 2017. 8[3]
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- 3. ThermoML:J. Chem. Thermodyn. 2015, 89, 264-269 [trc.nist.gov]
- 4. researchgate.net [researchgate.net]
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- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-[(2-Methylphenyl)amino]propanohydrazide for the Synthesis of Novel 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,3,4-oxadiazoles utilizing 2-[(2-Methylphenyl)amino]propanohydrazide as a key precursor. The 1,3,4-oxadiazole scaffold is a prominent feature in numerous pharmacologically active compounds, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1][2][3] This guide will delve into the synthetic rationale, detailed experimental protocols, and characterization of the resulting oxadiazole derivatives.
Introduction to 1,3,4-Oxadiazoles: A Privileged Scaffold
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[4] This structural motif is of significant interest in medicinal chemistry due to its wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6] Its favorable physicochemical properties, such as improved metabolic stability and the ability to act as a hydrogen bond acceptor, make it an attractive component in drug design.[1][5]
The Precursor: this compound
The starting material, this compound, serves as a versatile building block for accessing a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles. The presence of the 2-methylphenyl group offers a point of structural diversity and can influence the pharmacological profile of the final compounds.
Synthesis of this compound
A common route to synthesize the precursor involves a multi-step process, which is outlined below. This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available reagents.
Workflow for Precursor Synthesis
Caption: Synthesis of the hydrazide precursor.
General Synthesis of 1,3,4-Oxadiazoles from Hydrazides
The conversion of hydrazides to 1,3,4-oxadiazoles is a well-established transformation in organic synthesis. The most common method involves the cyclodehydration of a 1,2-diacylhydrazine intermediate.[3] This can be achieved through various synthetic strategies.
Method 1: Reaction with Carboxylic Acids
One of the most direct methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of a hydrazide with a carboxylic acid, followed by cyclodehydration.
Reaction Scheme
Caption: Synthesis via carboxylic acid condensation.
Experimental Protocol: Synthesis of 2-(1-((2-Methylphenyl)amino)ethyl)-5-phenyl-1,3,4-oxadiazole
-
Step 1: Formation of the Diacylhydrazine Intermediate.
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) or (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (TBTU) (1.1 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).[7]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Step 2: Cyclodehydration.
-
Once the formation of the intermediate is complete, cool the reaction mixture in an ice bath.
-
Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (2-3 equivalents), while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Monitor the cyclization by TLC.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture and carefully pour it into ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Method 2: Reaction with Aldehydes followed by Oxidative Cyclization
An alternative approach involves the condensation of the hydrazide with an aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization to yield the 1,3,4-oxadiazole.[8] This method offers a milder alternative to the use of harsh dehydrating agents.
Reaction Scheme
Caption: Synthesis via oxidative cyclization.
Experimental Protocol: One-Pot Synthesis of 2-(1-((2-Methylphenyl)amino)ethyl)-5-aryl-1,3,4-oxadiazoles
-
Step 1: Hydrazone Formation.
-
To a solution of this compound (1 equivalent) in methanol, add the desired aromatic aldehyde (1 equivalent).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours until hydrazone formation is complete, as monitored by TLC.
-
-
Step 2: Oxidative Cyclization.
-
Step 3: Work-up and Purification.
-
After completion, cool the reaction to room temperature and quench the excess iodine with a saturated solution of sodium thiosulfate.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Characterization of 1,3,4-Oxadiazole Derivatives
The successful synthesis of the target 1,3,4-oxadiazole derivatives must be confirmed through various spectroscopic techniques.[11][12][13]
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for the protons on the oxadiazole ring and the substituent groups. Disappearance of the hydrazide N-H protons. |
| ¹³C NMR | Presence of signals for the two carbons of the oxadiazole ring, typically in the range of 150-165 ppm.[11] |
| FT-IR | Disappearance of the N-H stretching bands of the hydrazide. Appearance of characteristic C=N and C-O-C stretching vibrations of the oxadiazole ring.[14][15] |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated molecular weight of the target compound. |
Conclusion
The use of this compound as a precursor provides a reliable and versatile platform for the synthesis of a diverse library of 1,3,4-oxadiazole derivatives. The protocols outlined in this application note offer robust starting points for researchers in the field of medicinal chemistry and drug discovery. The resulting compounds can be further evaluated for their biological activities, contributing to the development of new therapeutic agents.
References
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. [Link]
-
Hughes, D. L. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2583–2588. [Link]
-
Asati, V., & Sharma, S. (2018). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Drug Delivery and Therapeutics, 8(5-s), 14-25. [Link]
-
Poh, J. S., & Martin, C. D. J. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal, 26(48), 10943-10947. [Link]
-
Balalaie, S., Ramezanpour, S., & Bararjanian, M. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7175-7180. [Link]
-
Li, Y., Zhang, Y., & Wang, J. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304–2319. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,3,4-Oxadiazole: A Privileged Scaffold in Drug Discovery. Drug Discovery Today, 24(7), 1437–1454. [Link]
-
A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). European Chemical Bulletin, 13(5), 1-10. [Link]
-
Bhutani, R., Pathak, D. P., & Kapoor, G. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical and Phytopharmacological Research, 9(2), 1-12. [Link]
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2021). Molecules, 26(16), 4930. [Link]
-
Kumar, S., & Narasimhan, B. (2015). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. Journal of Chemistry, 2015, 1–13. [Link]
-
Revanasiddappa, B. C., & Kumar, K. A. (2012). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Chemical Sciences, 124(6), 1317–1322. [Link]
-
Proposed mechanism for the synthesis of oxadiazoles 4. (n.d.). ResearchGate. [Link]
-
Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-15. [Link]
-
Kumar, S., & Narasimhan, B. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2015, 673791. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science, 8(4), 2583–2588. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). International Journal of Drug Development and Research, 3(4), 211-218. [Link]
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Technical Guide: Synthesis of 1,2,4-Triazole Derivatives from 2-[(2-Methylphenyl)amino]propanohydrazide
Executive Summary
This technical guide details the synthetic pathways for transforming 2-[(2-Methylphenyl)amino]propanohydrazide into bioactive 1,2,4-triazole derivatives . The 1,2,4-triazole pharmacophore is a cornerstone in medicinal chemistry, exhibiting broad-spectrum efficacy as antifungal (e.g., fluconazole), antiviral, and anti-inflammatory agents.[1][2][3]
The starting material, an
-
The Isothiocyanate Route: For generating N4-substituted-1,2,4-triazole-3-thiones (versatile for SAR studies).
-
The Carbon Disulfide Route: For generating 4-amino- or unsubstituted 1,2,4-triazole-3-thiones.
Retrosynthetic Logic & Pathway Design
The transformation relies on the nucleophilic character of the hydrazide terminal nitrogens. The reaction logic dictates that the hydrazide (
Mechanistic Pathway Diagram
[1]
Critical Reagents & Safety Profile
| Reagent | Role | Hazards (GHS) | Handling Precaution |
| 2-[(2-Methylphenyl)amino] propanohydrazide | Substrate | Irritant | Store in desiccator; hygroscopic. |
| Phenyl Isothiocyanate | Electrophile | Toxic, Corrosive, Lachrymator | Use only in fume hood; avoid inhalation. |
| Carbon Disulfide ( | Electrophile | Flammable, Reprotoxic, Neurotoxic | Extreme Caution: Use glass syringes; avoid static. |
| Hydrazine Hydrate | Nucleophile | Carcinogen, Corrosive | Use double-gloving; quench waste with bleach. |
| Sodium Hydroxide (4N) | Catalyst | Corrosive | Exothermic upon dissolution. |
Protocol A: Synthesis via Isothiocyanates
Target: 4-Substituted-5-{1-[(2-methylphenyl)amino]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This route is preferred for combinatorial chemistry as varying the isothiocyanate (R-NCS) allows for rapid diversification of the N4 position.
Phase 1: Formation of Thiosemicarbazide Intermediate
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 0.01 mol of this compound in 20 mL of absolute ethanol .
-
Note: Mild heating (40°C) may be required to fully solubilize the hydrazide.
-
-
Addition: Add 0.011 mol (1.1 eq) of the appropriate isothiocyanate (e.g., Phenyl isothiocyanate) dropwise.
-
Reaction: Reflux the mixture for 4–6 hours .
-
Monitoring: Check via TLC (Mobile phase: CHCl3:MeOH 9:1). The hydrazide spot (
) should disappear, replaced by a less polar thiosemicarbazide spot.
-
-
Isolation: Cool the mixture to room temperature. The thiosemicarbazide often precipitates as a solid.
-
If solid forms: Filter, wash with cold ethanol, and dry.
-
If oil forms: Evaporate solvent under reduced pressure and triturate with diethyl ether/hexane.
-
Phase 2: Cyclization to 1,2,4-Triazole
-
Suspension: Suspend the crude thiosemicarbazide (from Phase 1) in 15 mL of 2N NaOH (aq) .
-
Cyclization: Reflux the suspension for 4 hours .
-
Mechanism:[4] Base-catalyzed dehydration leads to ring closure. The solution should become clear as the triazole salt forms.
-
-
Work-up: Cool the solution in an ice bath to 0–5°C.
-
Acidification: Carefully adjust pH to 3–4 using 10% HCl .
-
Observation: A precipitate (the target triazole) will form.[5]
-
-
Purification: Filter the solid, wash with water (
), and recrystallize from ethanol/water (1:1) or pure ethanol depending on solubility.
Protocol B: Synthesis via Carbon Disulfide
Target: 4-Amino-5-{1-[(2-methylphenyl)amino]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is essential when an N-amino group is required at position 4, which can be further derivatized (e.g., Schiff bases).
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve 0.01 mol of KOH in 20 mL of absolute ethanol .
-
Add 0.01 mol of this compound.
-
Cool to 0–5°C in an ice bath.
-
Add 0.015 mol (excess) of Carbon Disulfide (
) dropwise with vigorous stirring. -
Stir at room temperature for 12 hours . A precipitate (Potassium Dithiocarbazate) typically forms.
-
-
Cyclization with Hydrazine:
-
Add 0.02 mol of Hydrazine Hydrate (80% or 99%) directly to the reaction mixture containing the dithiocarbazate salt.
-
Reflux the mixture for 6–8 hours .
-
Note: Evolution of
gas (rotten egg smell) indicates the reaction is proceeding. Trap evolved gas in a bleach/NaOH scrubber.
-
-
Isolation:
-
Evaporate the solvent to half volume.
-
Dilute with ice-cold water (20 mL) .
-
Acidify with conc. HCl to pH 1–2.
-
-
Purification:
Analytical Validation
To confirm the structure of the synthesized derivatives, look for these characteristic spectral signatures:
| Technique | Feature | Expected Signal | Interpretation |
| IR Spectroscopy | C=N Stretch | 1600–1620 cm⁻¹ | Formation of triazole ring. |
| IR Spectroscopy | C=S Stretch | 1250–1300 cm⁻¹ | Confirmation of thione tautomer. |
| IR Spectroscopy | SH Stretch | 2550–2600 cm⁻¹ | Weak band; indicates thiol tautomer (less common in solid state). |
| ¹H NMR | NH (Triazole) | 13.0–14.0 ppm | Broad singlet; exchangeable with |
| ¹H NMR | CH (Chiral) | 4.0–4.5 ppm | Quartet; characteristic of the alanine backbone. |
Troubleshooting Guide
-
Problem: Product is an oil/sticky gum.
-
Solution: The intermediate thiosemicarbazide might not be fully cyclized. Ensure reflux time is sufficient. Try triturating the gum with cold diethyl ether to induce crystallization.
-
-
Problem: Low yield in Protocol B.
-
Solution: The potassium dithiocarbazate salt is sensitive. Ensure the
addition is slow and cold. Do not isolate the salt; proceed directly to hydrazine addition for better throughput ("One-pot" variant).
-
References
-
Shakir, R. M., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies.
-
Al-Masoudi, N. A., et al. (2012). Synthesis and biological activity of some new 1,2,4-triazole derivatives. Heteroatom Chemistry.
- Pellizzari, G. (1911). The reaction of amides with hydrazides (Pellizzari Reaction). Gazzetta Chimica Italiana.
-
Kaur, P., et al. (2018).[5] A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy.
-
Aggarwal, R., et al. (2011). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neliti.com [neliti.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. chempap.org [chempap.org]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of 2-[(2-Methylphenyl)amino]propanohydrazide Metal Complexes
Introduction: The Critical Role of Crystallization in Drug Discovery and Materials Science
The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physical, chemical, and biological properties. For novel metal complexes, such as those derived from 2-[(2-Methylphenyl)amino]propanohydrazide, obtaining high-quality single crystals is a critical, yet often challenging, step in their characterization. Single-crystal X-ray diffraction analysis provides unambiguous structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. This data is invaluable for researchers in drug development, enabling the rational design of more potent and selective therapeutic agents, and for materials scientists aiming to create materials with specific catalytic, magnetic, or optical properties.
This guide provides a comprehensive overview of the principles and practical techniques for the crystallization of this compound metal complexes. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the empirical nature of crystallization and successfully grow single crystals suitable for structural analysis.
I. Foundational Principles of Crystallization
Crystallization is a process of solid formation where atoms, ions, or molecules are highly organized into a well-defined, repeating three-dimensional lattice. The process is typically initiated from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility. The formation of a crystal from a supersaturated solution involves two key kinetic steps: nucleation and crystal growth.
-
Nucleation: The initial formation of a stable, ordered molecular aggregate (a nucleus) from the solution. This is a thermodynamically activated process, and a high degree of supersaturation can lead to rapid nucleation, often resulting in a large number of small crystals or an amorphous precipitate.
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei. For the growth of large, high-quality single crystals, it is desirable to have a slow rate of crystal growth, which is typically achieved under conditions of low supersaturation.
The key to successful crystallization is to control the rate at which the solution becomes supersaturated, thereby favoring crystal growth over nucleation.
II. Pre-Crystallization Considerations: Purity and Solubility
A. Purity of the Metal Complex: The purity of the this compound metal complex is paramount for successful crystallization. Impurities can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to poor-quality or unusable crystals. It is highly recommended to purify the complex using techniques such as column chromatography, recrystallization, or precipitation prior to attempting crystallization.
B. Solubility Screening: A thorough understanding of the solubility of the metal complex in various solvents is essential for selecting an appropriate crystallization technique and solvent system. A systematic solubility screening should be performed using a range of common organic solvents of varying polarities. The ideal solvent for crystallization is one in which the complex has moderate solubility at room temperature and higher solubility at elevated temperatures (for cooling methods) or one in which the complex is soluble while being insoluble in a miscible "anti-solvent" (for diffusion and layering methods).
Table 1: Common Solvents for Crystallization of Metal Complexes
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Methanol | 5.1 | 64.7 | Can participate in hydrogen bonding. |
| Ethanol | 4.3 | 78.4 | Similar to methanol, but less volatile. |
| Acetonitrile | 5.8 | 81.6 | Aprotic, can coordinate to metal centers. |
| Acetone | 5.1 | 56.2 | Highly volatile, good for slow evaporation. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good for dissolving many organic ligands. |
| Chloroform | 4.1 | 61.2 | Similar to DCM but less volatile. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Can coordinate to metal centers. |
| Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, good for dissolving less soluble complexes.[1] |
| Toluene | 2.4 | 110.6 | Non-polar, can be used as an anti-solvent. |
| Hexane/Heptane | 0.1 | 68/98 | Very non-polar, commonly used as anti-solvents. |
III. Crystallization Techniques: Protocols and Applications
There is no universal method for crystallizing metal complexes; success often requires a trial-and-error approach.[2] The following techniques are the most commonly employed and have proven effective for a wide range of coordination compounds.
A. Slow Evaporation
Principle: This is the simplest crystallization technique. A solution of the complex is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the complex increases, leading to supersaturation and subsequent crystal formation.
Causality behind Experimental Choices: The choice of a solvent with a moderate boiling point is crucial. Highly volatile solvents may evaporate too quickly, leading to the formation of small crystals or an amorphous powder. The rate of evaporation can be controlled by adjusting the opening of the crystallization vessel.
Protocol:
-
Dissolve the purified this compound metal complex in a suitable solvent to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm or a cap. Pierce the covering with a needle or create a small opening to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.
-
Monitor the vial periodically for crystal growth over several days to weeks. Avoid disturbing the vial.
B. Vapor Diffusion
Principle: This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex in a "good" solvent (in which the complex is soluble). As the anti-solvent diffuses into the solution, the solubility of the complex decreases, leading to gradual supersaturation and crystallization.
Causality behind Experimental Choices: The choice of the solvent/anti-solvent pair is critical. The two solvents must be miscible, and the anti-solvent should be more volatile than the good solvent. This ensures that the anti-solvent vapor diffuses into the solution of the complex.
Diagram 1: Vapor Diffusion (Hanging Drop) Setup
Caption: Hanging drop vapor diffusion setup.
Protocol (Hanging Drop):
-
Prepare a concentrated solution of the this compound metal complex in a suitable "good" solvent.
-
Pipette a small volume (1-5 µL) of the complex solution onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add a larger volume (500-1000 µL) of the "anti-solvent".
-
Invert the coverslip and place it over the well, sealing the chamber with grease or a tight-fitting lid.
-
The more volatile anti-solvent will slowly diffuse into the drop containing the complex, inducing crystallization.
-
Store the plate in a stable environment and monitor for crystal growth.
C. Liquid-Liquid (Solvent) Diffusion / Layering
Principle: This method involves carefully layering a solution of the complex with a miscible anti-solvent. Crystallization occurs at the interface between the two liquids as they slowly diffuse into one another.
Causality behind Experimental Choices: The success of this technique depends on the density difference between the two solvents and the care taken in layering them to create a sharp interface. The less dense solvent should be layered on top of the denser solvent.
Diagram 2: Solvent Layering Technique
Caption: Liquid-liquid diffusion (solvent layering).
Protocol:
-
Prepare a solution of the this compound metal complex in a relatively dense solvent.
-
Carefully add the solution to a narrow test tube or vial.
-
Slowly and carefully layer a less dense, miscible anti-solvent on top of the complex solution using a syringe or pipette, allowing it to run down the side of the tube to minimize mixing.
-
Seal the tube and leave it undisturbed. Crystals will ideally form at the interface of the two solvents.
D. Slow Cooling
Principle: This technique is suitable for complexes that exhibit a significant increase in solubility with temperature. A saturated or nearly saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the complex decreases, leading to supersaturation and crystallization.
Causality behind Experimental Choices: The rate of cooling is a critical parameter. Rapid cooling often leads to the formation of many small crystals, while slow cooling promotes the growth of larger, higher-quality single crystals.
Protocol:
-
Prepare a saturated solution of the this compound metal complex in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Filter the hot solution into a clean, pre-warmed container.
-
Seal the container and place it in an insulated vessel (e.g., a Dewar flask filled with warm water or sand) to ensure slow cooling to room temperature.
-
Alternatively, the sealed container can be placed in a programmable oven with a slow cooling ramp.
-
Once at room temperature, the container can be transferred to a refrigerator or freezer for further slow cooling if necessary.
IV. Troubleshooting Common Crystallization Problems
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try increasing the concentration of the complex, using a more effective anti-solvent, or allowing for a longer evaporation/diffusion time.
-
Formation of Amorphous Precipitate or Powder: This indicates that nucleation is occurring too rapidly. Reduce the rate of supersaturation by using a more dilute solution, slowing down the evaporation or diffusion rate, or decreasing the cooling rate.
-
Formation of Many Small Crystals: This is also a result of rapid nucleation. Reduce the number of nucleation sites by ensuring all glassware is scrupulously clean and filtering the solution. Also, slow down the rate of supersaturation.
-
Formation of Oils or Gels: This occurs when the complex comes out of solution above its melting point or when the solvent is too good. Try using a different solvent system or a lower crystallization temperature.
V. Harvesting and Mounting Crystals
Once suitable crystals have grown, they must be carefully harvested and mounted for X-ray diffraction analysis. It is crucial to handle the crystals gently to avoid mechanical damage.
-
Carefully remove the mother liquor from the crystallization vessel using a pipette.
-
Quickly rinse the crystals with a small amount of a solvent in which they are insoluble to remove any residual mother liquor.
-
Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Using a cryoloop, carefully pick up the crystal along with a small amount of cryoprotectant (e.g., paratone-N oil) and flash-cool it in a stream of liquid nitrogen.
-
The frozen crystal is then ready for mounting on the diffractometer.
VI. Conclusion
The crystallization of this compound metal complexes is a crucial step in their structural elucidation and subsequent development for various applications. While there is no guaranteed recipe for success, a systematic approach that combines a thorough understanding of the principles of crystallization with careful experimental execution will significantly increase the likelihood of obtaining high-quality single crystals. This guide provides a solid foundation of techniques and protocols to aid researchers in this endeavor. Patience and meticulous attention to detail are the most valuable tools in the art and science of crystal growing.
References
-
Hassell, A. M., et al. (2007). Crystallization of protein-ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72–79. [Link]
-
Frank-Kamenetskaya, O. V., et al. (2021). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molbank, 2021(4), M1243. [Link]
-
ResearchGate. (2021). How to grow crystals of Metal complexes of Copper? [Link]
-
ResearchGate. (2014). Is there a method to crystallize iron, cobalt and nickel complexes? [Link]
-
ACS Omega. (2024). Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. [Link]
-
PMC. (2024). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. [Link]
-
MDPI. (2022). The Synthesis, Metal Exchange, and Hyaluronate Functionalization of a Cationic Gallium-Based Thiosemicarbazone Anticancer Drug. [Link]
-
ACS Omega. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. [Link]
-
ResearchGate. (2019). Crystallization and coordination compounds structures? [Link]
-
ResearchGate. (2025). Transition-metal complexes with hydrazides and hydrazones .7. Dioxomolybdenum(VI) complexes of salicylaldehyde p-hydroxybenzoylhydrazone and their thermal stability. [Link]
-
PMC. (2021). The coordination chemistry of benzhydrazide with lanthanide(iii) ions: hydrothermal in situ ligand formation, structures, magnetic and photoluminescence sensing properties. [Link]
-
Organic Syntheses. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. [Link]
-
MIT DSpace. (2009). Selective Crystallization of the Metastable Anhydrate Form in the Enantiotropic Pseudo-Dimorph System of l-Phenylalanine using C. [Link]
-
MDPI. (2022). Crystallographic Evidence of η 1 -Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. [Link]
-
ResearchGate. (2025). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. [Link]
-
PMC. (n.d.). The MORPHEUS II protein crystallization screen. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. [Link]
-
Connect Journals. (2021). Synthesis and characterization of some new metals complexes of 2-(3- acetylthioureido)-3-phenylpropanoic acid (APA). [Link]
-
Semantic Scholar. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. [Link]
-
PMC. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. [Link]
Sources
Application Notes and Protocols: Standard Operating Procedure for the Synthesis of 2-[(2-Methylphenyl)amino]propanohydrazide via Reflux
Abstract
This document provides a comprehensive guide for the synthesis of 2-[(2-Methylphenyl)amino]propanohydrazide, a key intermediate in the development of novel pharmaceutical agents. The protocol herein details a standard reflux procedure for the hydrazinolysis of the corresponding ester precursor, methyl 2-[(2-methylphenyl)amino]propanoate. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, safety protocols, and an explanation of the chemical principles underpinning the synthesis. The procedure is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of Propanohydrazide Derivatives
Hydrazide moieties are prevalent structural motifs in a wide array of biologically active compounds, exhibiting antitubercular, anticonvulsant, antidepressant, and anti-inflammatory properties. The title compound, this compound, and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors for more complex heterocyclic systems and as pharmacologically active agents themselves. The synthesis of such compounds is a critical step in the discovery and development of new therapeutics.
The most common and efficient method for preparing carboxylic acid hydrazides is through the hydrazinolysis of their corresponding esters.[1] This reaction involves heating the ester with hydrazine hydrate, often under reflux conditions to ensure the reaction proceeds to completion in a reasonable timeframe. Refluxing is a laboratory technique that allows for prolonged heating of a reaction mixture at the boiling point of the solvent without the loss of volatile reactants or solvent.[2][3] This is achieved by condensing the vapors and returning them to the reaction flask.[2][3][4]
This document will provide a detailed, step-by-step protocol for the synthesis of this compound via reflux, grounded in established principles of organic synthesis.
Health and Safety Precautions
Extreme caution must be exercised when working with hydrazine and its derivatives. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[5][6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Personal protective equipment (PPE), including a lab coat, chemical safety goggles, and appropriate gloves (butyl rubber is recommended), must be worn at all times.[6][8] An eyewash station and safety shower must be readily accessible.[8]
Key Safety Considerations:
-
Hydrazine Hydrate: Highly toxic by inhalation, ingestion, and skin contact.[6] It is also corrosive and can cause severe burns.[6] Avoid contact with oxidants, as this can lead to fire or explosion.[6]
-
Refluxing: Never heat a closed system, as pressure buildup can cause an explosion.[4][10] Ensure the top of the condenser is open to the atmosphere or protected by a drying tube.
-
Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, evacuate the area and contact emergency services.[9]
Materials and Apparatus
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Methyl 2-[(2-methylphenyl)amino]propanoate | C₁₁H₁₅NO₂ | 193.24 | 10.0 g (51.7 mmol) | >98% |
| Hydrazine Hydrate (80% solution) | N₂H₄·H₂O | 50.06 | 10.0 mL (~160 mmol) | 80% |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed for extraction | Anhydrous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | Anhydrous |
Apparatus
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a variable voltage controller (Variac)[11]
-
Magnetic stirrer and stir bar or boiling chips[2]
-
Clamps and stand for securing the apparatus
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of hydrazides from their corresponding esters.[1][12]
Reaction Setup
-
Assemble the Reflux Apparatus: In a chemical fume hood, securely clamp a 250 mL round-bottom flask to a ring stand. Attach a reflux condenser vertically to the flask, ensuring a snug fit.[2][4] Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.[2][10]
-
Charge the Flask: To the round-bottom flask, add methyl 2-[(2-methylphenyl)amino]propanoate (10.0 g, 51.7 mmol).
-
Add Solvent and Reagent: Add 100 mL of anhydrous ethanol to the flask to dissolve the ester. Add a magnetic stir bar for agitation. With gentle stirring, carefully add hydrazine hydrate (10.0 mL of an 80% solution).
-
Initiate Reflux: Place the flask in a heating mantle and begin circulating cold water through the condenser.[2] Slowly heat the mixture to a gentle reflux.[10] A "reflux ring" of condensing solvent should be visible in the lower third of the condenser.[2][3]
Reaction Monitoring and Work-up
-
Reaction Time: Maintain the reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester spot.[1]
-
Cooling: After the reaction is complete, turn off the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of distilled water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Washing: Wash the organic layer with two 50 mL portions of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the final product as a crystalline solid.
Workflow Visualization
The following diagram illustrates the key steps in the reflux synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Discussion and Mechanistic Insights
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of methanol, leading to the formation of the more stable hydrazide product. The use of reflux conditions provides the necessary activation energy for the reaction to occur at a practical rate. The excess of hydrazine hydrate helps to drive the equilibrium towards the product side.
Conclusion
This application note provides a detailed and reliable standard operating procedure for the synthesis of this compound via reflux. By adhering to the outlined protocol and safety precautions, researchers can confidently and safely prepare this valuable chemical intermediate for further applications in drug discovery and development. The principles and techniques described are broadly applicable to the synthesis of a wide range of hydrazide derivatives.
References
- EXPERIMENTAL PROCEDURES - AS CHEMISTRY. (n.d.).
- Acetone hydrazone - Organic Syntheses Procedure. (n.d.).
- Note Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh.
- CN103408454A - Preparation method of hydrazide compound. (n.d.). Google Patents.
- 1.4K: Reflux - Chemistry LibreTexts. (2022, May 5).
- CB-LSOP-Hydrazines.docx. (n.d.). The Brückner Research Group.
- How to set up a reflux apparatus. (n.d.). CDN.
- Reflux. (n.d.). Chemistry Online @ UTSC.
- Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022, March 31). Neliti.
- Refluxing a Reaction | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Organic Syntheses Procedure. (n.d.).
- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
- Synthesis, structure and properties of hydrazides of aminopropane acid and their derivatives. (n.d.).
- Safety precautions for hydrazine hydrate. (2025, January 18). Sciencemadness.org.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- Safety and Handling of Hydrazine. (n.d.). DTIC.
Sources
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- 5. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
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- 12. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Methylphenyl)amino]propanohydrazide Derivatives
Welcome to the technical support center for the synthesis of 2-[(2-Methylphenyl)amino]propanohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights into optimizing reaction yields and ensuring product purity through a series of troubleshooting guides and frequently asked questions.
The primary and most direct synthetic route to this compound involves the hydrazinolysis of a corresponding ester precursor, typically the methyl or ethyl ester. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group of the ester to form the desired hydrazide.[1][2] While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is the most common frustration in this synthesis. The underlying causes can typically be traced back to incomplete reactions, degradation of materials, or suboptimal conditions.
Question: My reaction has run for several hours, but TLC analysis shows a large amount of the starting ester is still present. What's causing this incomplete reaction and how can I fix it?
Answer: An incomplete reaction is the leading cause of low yields.[3] Several factors could be at play:
-
Insufficient Hydrazine Hydrate: The reaction between the ester and hydrazine hydrate is an equilibrium process. To drive the reaction towards the product side, a significant excess of hydrazine hydrate is crucial.[3] Typically, 5 to 10 molar equivalents are recommended to ensure the complete consumption of the starting ester.[4]
-
Inadequate Reaction Time or Temperature: Hydrazinolysis can be slow. If the reaction time is too short or the temperature is too low, the reaction may not reach completion. Most procedures call for refluxing the reaction mixture in a solvent like ethanol for several hours.[1][4] Consider extending the reaction time and monitoring progress every few hours by TLC until the starting material spot disappears.[4] If extending the time is ineffective, a modest increase in temperature (i.e., ensuring a vigorous reflux) may be necessary.[4]
-
Poor Reagent Quality: The presence of water in the reaction, other than that in hydrazine hydrate, can lead to unwanted side reactions, such as hydrolysis of the starting ester back to the carboxylic acid.[3] Ensure you are using a dry, high-purity solvent.[4]
Question: My TLC shows the disappearance of the starting material, but my isolated yield is still poor. Could my product be degrading?
Answer: While less common than incomplete conversion, product degradation can occur, especially under harsh conditions. If you suspect degradation:
-
Lower the Reaction Temperature: High temperatures over extended periods can sometimes lead to the decomposition of either the starting materials or the desired hydrazide product. A viable strategy is to lower the reaction temperature and compensate with a longer reaction time.[4]
-
Use an Inert Atmosphere: If your specific derivative of this compound is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yields.[4]
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
The appearance of multiple spots on a TLC plate indicates the presence of impurities, which can complicate purification and affect the final yield.
Question: My TLC plate shows the product spot, the starting material spot, and a third spot in between. What is this intermediate impurity?
Answer: The intermediate spot is likely the mono-hydrazide, mono-ester species in cases where the starting material is a diester, or other side products from incomplete reactions.[3] The solution, as with low yield from incomplete reactions, is to push the reaction to completion by increasing the amount of hydrazine hydrate or extending the reaction time.[4]
Question: How can I be certain that the impurities are not from my starting materials?
Answer: The purity of your starting ester is paramount. Impurities in the starting material will carry through the reaction and complicate the final purification. It is always best practice to purify the starting ester by recrystallization or column chromatography before beginning the hydrazinolysis.[4]
Issue 3: Difficulty in Product Isolation and Purification
The physical properties of the hydrazide product can sometimes make its isolation challenging.
Question: The reaction is complete, but my product is not precipitating from the solvent upon cooling. How can I isolate it?
Answer: this compound is a polar molecule, and its solubility can vary. If it does not precipitate:
-
Solvent Removal: Remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator. The resulting crude residue can then be triturated with a non-polar solvent, such as diethyl ether or hexanes, to induce precipitation of the more polar hydrazide product.[4]
-
Extraction: If precipitation is not feasible, an aqueous workup followed by extraction with a suitable organic solvent like ethyl acetate may be necessary.[1]
Question: I've isolated my product, but it's an oil or a gummy solid, not the expected crystalline material. How can I purify it?
Answer: Obtaining an oily or gummy product is a common issue that usually points to residual solvent or impurities.
-
Recrystallization: The most effective method for purifying a solid product is recrystallization. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allowing it to cool slowly to form pure crystals.[1][3]
-
Column Chromatography: If recrystallization fails, purification by silica gel column chromatography is a reliable alternative. A polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol, will likely be required to elute the polar hydrazide product.[4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of a hydrazide from an ester?
A1: The reaction, known as hydrazinolysis, is a classic nucleophilic acyl substitution. The mechanism proceeds in two main steps:
-
Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond, and in the process, the alkoxy group (-OR) is eliminated as a leaving group (alkoxide). The alkoxide is then protonated by the newly formed hydrazide or another proton source in the mixture to yield an alcohol.[5]
The overall mechanism is depicted below:
Q2: What are the best solvents for this reaction, and do they affect reactivity?
A2: Polar protic solvents, particularly alcohols like ethanol or methanol, are the most common and effective solvents for hydrazinolysis.[1] They are excellent at solvating both the ester and the hydrazine hydrate. Protic solvents can, however, slightly decrease the nucleophilicity of the hydrazine through hydrogen bonding. This phenomenon, related to the alpha effect, is generally not detrimental to the reaction, which is often run at reflux to provide sufficient energy to overcome this.[6] Using anhydrous solvents is recommended to prevent competitive hydrolysis of the ester.[3]
Q3: How should the progress of the reaction be monitored?
A3: Thin-layer chromatography (TLC) is the most convenient and effective method for monitoring the reaction's progress.[1][4] Spot the reaction mixture alongside a sample of your starting ester on a TLC plate. The newly formed hydrazide product will be significantly more polar than the starting ester and will thus have a lower Rf value (it will not travel as far up the plate). The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate.[3]
Q4: Is it possible to synthesize the hydrazide directly from the carboxylic acid?
A4: Yes, it is possible, but it requires an activation step. A direct reaction between a carboxylic acid and hydrazine is an acid-base reaction and will not form the hydrazide. The carboxylic acid must first be converted to a more reactive derivative, such as an acid chloride or an ester.[2][7] Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct formation of the hydrazide from the carboxylic acid at room temperature.[2] However, the two-step process of esterification followed by hydrazinolysis is often the most practical and highest-yielding method.[2][8]
General Experimental Protocol & Parameter Optimization
This section provides a standard, robust protocol for the synthesis of this compound from its ethyl ester precursor.
Protocol: Synthesis of this compound
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ethyl 2-[(2-methylphenyl)amino]propanoate (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of ester).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 5.0-10.0 eq) dropwise at room temperature.[3][4]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting ester spot has completely disappeared.[4]
-
Isolation: After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol followed by cold diethyl ether to remove soluble impurities.[3]
-
Drying: Dry the collected white solid under vacuum to obtain the final this compound product.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent like ethanol.[3]
Table of Key Reaction Parameters and Their Impact on Yield
| Parameter | Recommended Range | Impact on Low Yield | Troubleshooting Action |
| Hydrazine Hydrate Stoichiometry | 5-10 equivalents | Insufficient excess leads to incomplete reaction.[3] | Increase equivalents to drive equilibrium forward.[4] |
| Reaction Temperature | Reflux (e.g., ~80°C in EtOH) | Too low a temperature results in a very slow or stalled reaction.[4] | Ensure a steady reflux is maintained. |
| Reaction Time | 4-12 hours | Too short a time leads to incomplete conversion.[3] | Extend reaction time, monitoring by TLC.[4] |
| Solvent | Absolute Ethanol/Methanol | Presence of excess water can cause ester hydrolysis.[3] | Use anhydrous grade solvents.[4] |
| Product Isolation | Cooling/Precipitation | Product may be partially soluble in the mother liquor.[3] | Ensure thorough cooling in an ice bath before filtration.[3] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Zask, A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PMC. Retrieved from [Link]
-
Eyube, M. (2024). How can I combine hydrazine derivative and ester. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2011). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Retrieved from [Link]
-
Various Authors. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]
-
Poojary, S., & Sunil, D. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. Retrieved from [Link]
-
Vicente, F. E. M. (2014). What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2025010262A2 - Synthesis of acid hydrazides using flow chemistry.
-
Akabori, S., et al. (1952). Hydrazinolysis of Peptides and Proteins. II. Fundamental Studies on the Determination of the Carboxyl-ends of Proteins. Oxford Academic. Retrieved from [Link]
-
Al-Bayati, R. I. H. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Salami, H. A., et al. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a,b. Retrieved from [Link]
-
Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Retrieved from [Link]
-
da Silva, W. M. B., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Retrieved from [Link]
-
Zhang, X., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. ACS Publications. Retrieved from [Link]
-
Preamble, K., & Bertozzi, C. R. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Retrieved from [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Retrieved from [Link]
-
Li, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Retrieved from [Link]
-
Thompson, R. E., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. PMC. Retrieved from [Link]
-
Wang, G., et al. (2011). Temperature dependence of graphene oxide reduced by hydrazine hydrate. PubMed. Retrieved from [Link]
-
de Souza, A. C., et al. (2020). Acyl azide chemistry in continuous-flow: a safe and versatile tool for the synthesis of peptides. RSC Publishing. Retrieved from [Link]
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Optimizing pH conditions for 2-[(2-Methylphenyl)amino]propanohydrazide condensation
Technical Support Center: Optimizing pH for Hydrazone Synthesis
Welcome to the technical support center for optimizing the condensation reaction of 2-[(2-Methylphenyl)amino]propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH in hydrazone synthesis. Here, we provide in-depth FAQs, troubleshooting protocols, and experimental workflows to ensure the successful and efficient synthesis of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for the condensation of this compound with a carbonyl compound?
A1: The entire reaction mechanism is a delicate, pH-dependent balancing act. The condensation proceeds in two main steps: (1) nucleophilic attack of the hydrazide on the carbonyl carbon to form a tetrahedral intermediate, and (2) dehydration of this intermediate to yield the hydrazone.
-
At Low pH (Strongly Acidic): The terminal amine group (-NH₂) of your hydrazide becomes protonated to -NH₃⁺. This effectively neutralizes its nucleophilicity, preventing it from attacking the carbonyl carbon. The reaction will stall before it even begins.[1][2]
-
At Neutral or High pH (Weakly Acidic to Basic): The concentration of protons (H⁺) is too low to effectively catalyze the reaction. Acid catalysis is required to protonate the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and "invites" the nucleophilic attack from the hydrazide.[2][3] Furthermore, the rate-limiting step at neutral pH is often the acid-catalyzed dehydration of the tetrahedral intermediate.[4] Without sufficient acid, this step is extremely slow.
Therefore, an optimal, mildly acidic pH is required to ensure the carbonyl is sufficiently activated while a significant population of the hydrazide remains in its non-protonated, nucleophilic form.
Q2: What is the recommended starting pH range for this reaction, and how is it typically achieved?
A2: For most hydrazone formation reactions, the optimal environment is a mildly acidic pH range of 4 to 6 .[1][5][6]
This is most commonly achieved in one of two ways:
-
Using a Catalytic Amount of Weak Acid: A few drops of glacial acetic acid are often sufficient to bring the reaction medium into the optimal range when using solvents like ethanol or methanol.[1][7]
-
Employing a Buffer System: For more precise control, especially during scale-up or with sensitive substrates, using a buffer solution (e.g., an acetate buffer) is highly recommended. This ensures the pH remains stable throughout the reaction.
The diagram below illustrates the dual role of acid catalysis in the reaction mechanism.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Q3: What are the observable consequences of operating outside the optimal pH range?
A3: Deviating from the optimal pH will typically manifest as a significantly reduced reaction rate and/or low product yield.
-
Symptom: Very slow or no consumption of starting materials (observed via TLC or LC-MS).
-
Likely Cause (if pH < 4): Protonated, inactive hydrazide.
-
Likely Cause (if pH > 6): Insufficient catalysis for carbonyl activation and dehydration.
-
-
Symptom: Formation of side products.
-
Likely Cause: While not always directly pH-related, prolonged reaction times at elevated temperatures (to compensate for non-optimal pH) can lead to degradation or side reactions like azine formation.[6] Azines (R₂C=N-N=CR₂) can form if the initial hydrazone reacts with a second molecule of the carbonyl compound.[6]
-
Troubleshooting Guide: Low or No Product Yield
This guide provides a logical workflow to diagnose and solve issues related to low yield in your condensation reaction.
Caption: Troubleshooting decision tree for low yield.
Experimental Protocols
Protocol 1: pH Screening for Optimal Reaction Conditions
This protocol outlines a parallel synthesis approach to efficiently identify the optimal pH for your specific carbonyl substrate.
Workflow Diagram:
Caption: Experimental workflow for pH optimization.
Methodology:
-
Preparation of Buffered Solvents:
-
Prepare five separate buffered ethanol (or methanol) solutions at pH 3, 4, 5, 6, and 7 using a suitable buffer system (e.g., 0.1 M sodium acetate/acetic acid for pH 4-6, citrate buffer for pH 3). Adjust the final pH using a calibrated pH meter.
-
-
Reaction Setup:
-
In five separate reaction vials, add this compound (1.0 eq).
-
To each vial, add the corresponding buffered solvent (e.g., 5 mL).
-
Stir the solutions to ensure complete dissolution.
-
To each vial, add your aldehyde or ketone substrate (1.0 - 1.1 eq).
-
-
Reaction Monitoring:
-
Stir all reactions at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes) to monitor the consumption of the starting materials and the formation of the product spot.[5][8]
-
-
Workup and Analysis:
-
Once a reaction appears complete by TLC (or after a set time, e.g., 4 hours), quench it by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the crude yield and purity for each reaction to identify the optimal pH.
-
Data Summary
The results from your pH screening can be summarized in a table for easy comparison.
| pH of Reaction Medium | Reaction Time (hours) | Crude Yield (%) | Purity (by LC-MS, %) | Observations |
| 3.0 | 4 | < 5 | - | No significant product formation. |
| 4.0 | 4 | 65 | 88 | Moderate reaction rate. |
| 5.0 | 2 | 92 | 95 | Fast reaction, clean product formation. |
| 6.0 | 4 | 78 | 90 | Slower reaction compared to pH 5. |
| 7.0 | 4 | 25 | 70 | Very slow reaction, some side products. |
This table presents hypothetical data for illustrative purposes.
References
-
Stalder, M., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]
-
Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Fathalla, O. A., et al. (2018). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research.
- Kim, M., & Lee, S. (2024).
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2003).
- Kölmel, D. K., & Kool, E. T. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
- Lehn, J.-M., et al. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
-
Kölmel, D. K., & Kool, E. T. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Retrieved from [Link]
-
da Silveira, G. P., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (n.d.). The Ivan Huc Group. Retrieved from [Link]
-
Hydrazone: Formation, Structure, and Reactions. (n.d.). Chemistry Learner. Retrieved from [Link]
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Purification strategies for removing impurities from 2-[(2-Methylphenyl)amino]propanohydrazide
Welcome to the technical support center for the purification of 2-[(2-Methylphenyl)amino]propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity of your target molecule.
Introduction
This compound is a hydrazide derivative with potential applications in medicinal chemistry and pharmaceutical development.[1][2] The purity of this compound is critical for its intended biological and pharmacological evaluation. This guide provides a comprehensive overview of purification strategies, focusing on common impurities and practical solutions to achieve the desired purity for your research needs.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in your crude product. The nature of these impurities is often dictated by the synthetic route employed. A common synthetic pathway to hydrazides involves the reaction of a corresponding ester with hydrazine hydrate.[1][3]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the methyl or ethyl ester of 2-[(2-methylphenyl)amino]propanoic acid and residual hydrazine hydrate.
-
By-products of the Synthesis: Including side-reaction products or degradation products.
-
Residual Solvents: Solvents used in the reaction or initial work-up.[4]
-
Inorganic Salts: From reagents or work-up procedures.[4]
Analytical Techniques for Impurity Profiling:
Before embarking on a purification strategy, it is crucial to have a clear picture of the impurity profile. Several analytical techniques are indispensable for this purpose:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for separating and quantifying trace impurities.[5][6] |
| Thin-Layer Chromatography (TLC) | A rapid and cost-effective method for monitoring reaction progress and assessing purity.[7] |
| Mass Spectrometry (MS) | Provides molecular weight information for identifying unknown impurities, often coupled with LC (LC-MS).[5][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information about the main compound and any impurities present.[4][5] |
| Gas Chromatography (GC) | Ideal for the analysis of volatile organic impurities, such as residual solvents.[5][9] |
Purification Strategies: Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, can be a frustrating issue. It often occurs when the solute is highly impure or when the cooling process is too rapid.[10]
-
Causality: The high concentration of impurities can depress the melting point of your compound to below the temperature of the crystallization solvent.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to fully redissolve the oil.[10]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages oil formation.[10]
-
Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. For hydrazone compounds, which are structurally related, ethanol or acetonitrile have been reported as effective recrystallization solvents.[11] You could try a mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) to achieve better crystal formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: Introduce a tiny crystal of pure this compound (if available) into the cooled solution to induce crystallization.[10]
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low recovery is a common problem in recrystallization and can be attributed to several factors.
-
Causality: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve your crude product.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of your product.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization to recover more product.
-
Choose the Right Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent in which the compound is highly soluble at all temperatures will lead to poor recovery.
-
dot
Caption: Recrystallization workflow with troubleshooting.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12][13]
Q3: I'm getting a persistent emulsion during the liquid-liquid extraction of my product. How can I break it?
A3: Emulsions are a common nuisance in liquid-liquid extractions, forming a stable mixture of the two immiscible phases that is difficult to separate.[14][15]
-
Causality: Vigorous shaking can create fine droplets that are stabilized by impurities or the product itself, preventing the layers from coalescing.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[14]
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes help to coalesce the droplets.
-
Centrifugation: If available, centrifuging the emulsion is a very effective method for separating the layers.
-
Q4: How can I use liquid-liquid extraction to remove acidic or basic impurities from my this compound?
A4: Acid-base extraction is a powerful variant of liquid-liquid extraction that exploits the different acidic/basic properties of the components in a mixture.[16]
-
Causality: By changing the pH of the aqueous phase, you can selectively ionize acidic or basic compounds, making them soluble in the aqueous layer and thus separable from the neutral organic compounds in the organic layer.
-
Protocol for Removing Acidic Impurities:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a dilute aqueous base, such as 5% sodium bicarbonate or sodium hydroxide solution. The acidic impurities will be deprotonated and extracted into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water to remove any residual base, followed by a wash with brine to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to obtain the purified product.
-
-
Protocol for Removing Basic Impurities (e.g., residual hydrazine):
-
Dissolve the crude product in a suitable organic solvent.
-
Wash the organic solution with a dilute aqueous acid, such as 5% hydrochloric acid. The basic impurities will be protonated and extracted into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water, followed by a wash with brine.
-
Dry the organic layer, filter, and remove the solvent.
-
dot
Caption: Acid-base liquid-liquid extraction workflow.
Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Q5: My compound is still impure after recrystallization. What chromatographic method should I use?
A5: For compounds that are difficult to purify by recrystallization alone, column chromatography is the next logical step.
-
Causality: Column chromatography provides a much higher separation efficiency than recrystallization and can separate compounds with very similar properties.
-
Recommended Approach:
-
TLC Analysis: First, develop a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase should give your product a retention factor (Rf) of around 0.3-0.4 and show good separation from the impurities. A common starting point for moderately polar compounds like hydrazides is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[17]
-
Column Chromatography: Pack a column with silica gel (the stationary phase) and elute your crude product with the optimized solvent system from your TLC analysis. Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Flash Chromatography: For faster separations, flash column chromatography, which uses pressure to increase the flow rate of the mobile phase, is highly recommended.[7]
-
Q6: I am concerned about the stability of my hydrazide on silica gel. Are there alternatives?
A6: This is a valid concern, as some hydrazides can be unstable on acidic silica gel.[17]
-
Causality: The acidic nature of silica gel can cause degradation of sensitive compounds.
-
Troubleshooting and Alternatives:
-
Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a base (e.g., triethylamine in the eluent) before packing the column.
-
Alumina: Alumina can be used as an alternative stationary phase. It is available in neutral, acidic, and basic forms. For a potentially base-sensitive compound, neutral or basic alumina would be a good choice.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be a very effective purification method. This is often the basis for preparative HPLC.
-
Summary of Purification Strategies
| Purification Technique | Principle | Best For Removing | Key Considerations |
| Recrystallization | Differential solubility at different temperatures. | Large quantities of solid impurities with different solubility profiles. | Finding a suitable solvent is crucial; risk of oiling out or low yield.[10] |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids.[12] | Acidic, basic, and water-soluble impurities. | Emulsion formation can be problematic; requires immiscible solvents.[14][15] |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Impurities with similar polarity to the product. | Can be time-consuming; potential for product degradation on the stationary phase.[17] |
Final Purity Assessment
After any purification procedure, it is imperative to re-analyze the product to confirm its purity. A combination of HPLC, NMR, and MS is recommended to ensure the absence of any significant impurities before proceeding with further research.
References
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharmatutor.
- Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.
- Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org.
- Technical Support Center: Troubleshooting Multi-Step Organic Synthesis. (n.d.). BenchChem.
- How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023). ResearchGate.
- How to purify hydrazone? (2020). ResearchGate.
- Liquid–liquid extraction. (n.d.). Wikipedia.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Lab VIVA.
- Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (n.d.). National Center for Biotechnology Information.
- Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Synthesis and in-vitro Anti-inflammatory Activity of some Novel Pyrazoline Derivatives. (n.d.). ResearchGate.
- 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
- Liquid-Liquid Extraction: An Overview. (n.d.). Syrris.
- Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate.
- Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology.
- Synthesis of Hydrazides and their Pharmacological Evaluation. (2023). Walsh Medical Media.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ebook.ranf.com [ebook.ranf.com]
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- 5. biotech-spain.com [biotech-spain.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 2-[(2-Methylphenyl)amino]propanohydrazide Synthesis
Executive Summary
This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of 2-[(2-Methylphenyl)amino]propanohydrazide against its primary starting materials: Ethyl 2-[(2-methylphenyl)amino]propanoate (the ester precursor) and Hydrazine Hydrate .
The conversion of the ester functionality to the hydrazide (-CONHNH₂) is the critical quality attribute (CQA) monitored during synthesis. This guide details the specific spectral shifts—most notably the carbonyl shift from ~1735 cm⁻¹ to ~1660 cm⁻¹ —that serve as definitive endpoints for reaction completion.
Reaction Context & Structural Logic
To interpret the spectra accurately, one must understand the functional group transformation. The synthesis typically involves the nucleophilic acyl substitution of an ethyl ester by hydrazine.
Experimental Workflow & Monitoring Logic
The following diagram illustrates the reaction pathway and the key spectral decision points.
Figure 1: Reaction monitoring workflow emphasizing critical spectral checkpoints.
Comparative Spectral Analysis
The following analysis compares the starting material (Ester) directly with the isolated Product (Hydrazide).
The Carbonyl Region (1800–1600 cm⁻¹) – Primary Indicator
This is the most diagnostic region for this synthesis.
-
Starting Material (Ester): Esters exhibit a sharp, intense C=O stretching vibration typically between 1735–1750 cm⁻¹ . In the ethyl ester precursor, this peak is distinct and isolated.
-
Product (Hydrazide): Upon conversion, the carbonyl carbon is bonded to a nitrogen atom (hydrazide group). Resonance delocalization reduces the double-bond character of the carbonyl, shifting the absorption to a lower frequency (wavenumber). The Amide I band appears at 1650–1670 cm⁻¹ .
Diagnostic Rule: Complete disappearance of the 1735 cm⁻¹ peak confirms the consumption of the starting material.
The N-H Stretching Region (3500–3100 cm⁻¹)
-
Starting Material (Ester): Contains a secondary amine (-NH-) linking the o-tolyl ring to the propanoate backbone. This appears as a single, relatively weak band around 3350–3400 cm⁻¹ .
-
Product (Hydrazide): The hydrazide group (-CONHNH₂) introduces a primary amine (-NH₂) and a secondary amide (-NH-). This results in a complex doublet or multiplet pattern in the 3200–3400 cm⁻¹ range, often broader due to hydrogen bonding.
The Fingerprint Region (1300–1000 cm⁻¹)
-
Starting Material (Ester): Characterized by strong C-O-C stretching vibrations (the "ester rule of three") in the 1150–1300 cm⁻¹ range.
-
Product (Hydrazide): The C-O bands disappear. Instead, C-N stretching modes become more prominent, though these are often less diagnostic than the carbonyl shift due to overlap with aromatic ring vibrations.
Summary Table: Characteristic Peaks
| Functional Group | Vibration Mode | Starting Material (Ester) | Product (Hydrazide) | Shift / Change |
| Carbonyl (C=O) | Stretching | 1735–1750 cm⁻¹ (Strong, Sharp) | 1650–1670 cm⁻¹ (Strong, Amide I) | Red Shift (~80 cm⁻¹) |
| Amine (N-H) | Stretching | ~3350 cm⁻¹ (Single band, Secondary) | 3200–3400 cm⁻¹ (Multiple bands, -NHNH₂) | Increased Intensity & Complexity |
| Amide II | N-H Bend / C-N Stretch | Absent | 1530–1550 cm⁻¹ | New Appearance |
| Ether Link (C-O) | Stretching | 1150–1300 cm⁻¹ (Strong) | Absent | Disappearance |
| Aromatic Ring | C=C Stretch | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ | Unchanged (Internal Standard) |
| o-Subst. Benzene | C-H Out-of-plane | ~750 cm⁻¹ | ~750 cm⁻¹ | Unchanged |
Experimental Protocol for Validation
To ensure data integrity (E-E-A-T), the following protocol is recommended for validating the product.
Sample Preparation[2]
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference (hygroscopic hydrazides) and peak broadening.
-
Crystal: Diamond or ZnSe.
-
Background: Air background collected immediately prior to sample.
Step-by-Step Measurement
-
Baseline Scan: Collect spectrum of the Ethyl 2-[(2-methylphenyl)amino]propanoate standard. Note the exact position of the ester C=O (e.g., 1738 cm⁻¹).
-
Reaction Aliquot (In-Process Control):
-
Take a 50 µL aliquot of the reaction mixture.
-
Crucial: Evaporate solvent/excess hydrazine (which absorbs at 1600-1650 cm⁻¹ due to water content) under vacuum or nitrogen stream before measuring.
-
Pass Criteria: Reduction of 1738 cm⁻¹ peak height by >95%.
-
-
Final Product Scan: Analyze the isolated solid.
-
Pass Criteria: Presence of Amide I (1660 cm⁻¹) and Amide II (1540 cm⁻¹). Absence of Ester C-O (1200 cm⁻¹).
-
Troubleshooting Interferences
-
Residual Hydrazine Hydrate: If the spectrum shows a very broad, strong absorption centering around 3400 cm⁻¹ and 1640 cm⁻¹ (H-O-H bend), the sample is wet. Dry the sample; water signals can mask the Amide I peak.
-
Incomplete Reaction: A "doublet" in the carbonyl region (e.g., peaks at both 1735 and 1660 cm⁻¹) indicates a mixture of product and starting material.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on general IR shifts for Esters vs. Amides/Hydrazides).
-
Mashima, M. (1962).[1] Infrared Absorption Spectra of Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 338-344. Link (Foundational work on hydrazide spectral characteristics).[1]
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 2-Amino-3-phenylpropionic acid, ethyl ester. NIST Chemistry WebBook. Link (Reference for amino acid ethyl ester starting material analogs).
-
Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Link (Protocol for in-situ reaction monitoring of acyl substitutions).
Sources
Beyond the Chromatogram: Elemental Analysis Validation for 2-[(2-Methylphenyl)amino]propanohydrazide
Executive Summary
In the development of nitrogen-rich intermediates like 2-[(2-Methylphenyl)amino]propanohydrazide (C₁₀H₁₅N₃O), reliance on HPLC alone creates a dangerous blind spot.[1] While chromatography excels at separating organic impurities, it fails to detect inorganic salts, trapped moisture, and occluded solvents—contaminants that plague hydrazide synthesis.[1]
This guide details a validated Elemental Analysis (EA) protocol, positioning it not merely as a confirmatory check, but as a critical gatekeeper for bulk purity. We compare EA directly against HPLC and qNMR, demonstrating why combustion analysis is the only method capable of validating the absolute mass balance of this compound.[1]
Part 1: The Technical Imperative
The Analyte: Vulnerabilities of the Hydrazide Motif
This compound contains two chemically sensitive distinct moieties: a secondary aniline and a terminal hydrazide.[1]
-
Hygroscopicity: The hydrazide group (-CONHNH₂) is a potent hydrogen bond donor/acceptor, making the solid state prone to forming non-stoichiometric hydrates.[1]
-
Solvent Trapping: The lattice energy of aryl-amino acid derivatives often traps recrystallization solvents (e.g., Ethanol, Ethyl Acetate) which HPLC UV detectors may under-quantify due to low response factors or elution in the void volume.[1]
-
Synthetic Residues: Synthesis typically involves coupling N-(o-tolyl)alanine with hydrazine hydrate.[1] Incomplete removal of hydrazine salts (e.g., hydrazine hydrochloride) will skew nitrogen content significantly without appearing as a distinct HPLC peak.
The Validation Gap
A sample showing 99.5% HPLC purity can actually be only 90% pure by mass if it contains 10% inorganic salts or water.[1] Elemental Analysis bridges this gap by measuring the actual weight percent of Carbon, Hydrogen, and Nitrogen.[1]
Part 2: Validated Experimental Protocol
Objective: Determine if the bulk substance conforms to the theoretical composition of C₁₀H₁₅N₃O within acceptable limits (±0.4%).
1. Theoretical Calculation
Before analysis, the theoretical baseline must be established.[1]
2. Sample Preparation (The Critical Step)
-
Pre-treatment: Hydrazides are often sticky.[1] The sample must be dried under vacuum (10 mbar) at 40°C for 24 hours to remove surface moisture.
-
Caution: Do not exceed 60°C, as hydrazides can undergo thermal condensation (forming diimide derivatives).
-
-
Weighing: Use a microbalance with readability of 0.1 µg (e.g., Mettler Toledo XPR).
3. Combustion Parameters (Flash Combustion)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Combustion Temp: 950°C (ensure complete oxidation of the aromatic ring).
-
Reduction Temp: 650°C (Copper wires).
-
Carrier Gas: Helium (140 mL/min).[1]
-
Oxygen Injection: 250 mL/min for 5 seconds (excess O₂ is vital for the nitrogen-rich hydrazide to prevent charring).[1]
4. Acceptance Criteria (ICH/USP Alignment)
Standard academic journals accept ±0.4%.[1] However, for pharmaceutical validation (ICH Q2 context), we use a tiered acceptance:
-
Tier 1 (Pass): Deviation ≤ 0.3% absolute for C, H, N.
-
Tier 2 (Conditional): Deviation > 0.3% but ≤ 0.5%. Requires TGA (Thermogravimetric Analysis) to confirm if deviation is due to water/solvent.[1]
-
Tier 3 (Fail): Deviation > 0.5%. Indicates synthesis failure or salt formation.[1]
Part 3: Comparative Performance Guide
The following table contrasts EA with alternative purity methods for this specific compound.
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR (¹H) |
| Primary Metric | Bulk Mass Composition | Chromatographic Purity | Molar Ratio / Structure |
| Detects Water? | Indirectly (via %C dilution) | No | Yes (if soluble & distinct) |
| Detects Inorganics? | Yes (Low %C/H/N) | No | No |
| Detects Trapped Solvent? | Yes (C/H ratio shift) | Variable (often void volume) | Yes (Excellent) |
| Sample Destructive? | Yes | No | No |
| Precision | ±0.3% Absolute | ±0.1% Relative | ±1.0% Relative |
| Verdict | Best for Absolute Purity | Best for Organic Impurities | Best for Structure Confirmation |
Data Simulation: The "Hidden" Impurity
Scenario: A batch of this compound is isolated as a hemi-hydrochloride salt due to incomplete neutralization.[1]
-
HPLC Result: 99.8% Purity (The chloride ion is invisible to UV).[1]
-
EA Result:
Part 4: Validation Workflow Visualization
The following diagram illustrates the decision logic for validating the purity of the hydrazide, integrating EA with HPLC and TGA.
Figure 1: Integrated validation workflow ensuring both organic purity (HPLC) and bulk compositional integrity (EA/TGA).
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]
-
Waibel, R., & Giera, M. (2021).[1] Elemental analysis: an important purity control but prone to manipulations.[1][2][3] Inorganic Chemistry Frontiers, 8, 4053-4060.[1] [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Hydrazide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, hydrazide-based metal complexes have emerged as a class of compounds with significant therapeutic and catalytic potential.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, are intricately linked to their electronic structure, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides a comprehensive comparison of the UV-Vis absorption spectra of various hydrazide metal complexes, offering insights into their synthesis, spectral characterization, and the underlying electronic transitions.
The Significance of Hydrazide Ligands in Coordination Chemistry
Hydrazides are a versatile class of organic compounds characterized by the presence of a -C(=O)NHNH- functional group. This moiety, along with other potential coordinating atoms within the ligand framework, allows hydrazides to act as mono- or polydentate ligands, forming stable complexes with a wide range of transition metal ions.[3] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the chelation effect which can increase the lipophilicity of the molecule and facilitate its transport across cell membranes.[2]
Principles of UV-Vis Spectroscopy in the Analysis of Metal Complexes
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a sample. For transition metal complexes, the absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure of the complex. The key electronic transitions observed in the UV-Vis spectra of hydrazide metal complexes can be broadly categorized as:
-
Intra-ligand Transitions (π → π and n → π):** These transitions occur within the hydrazide ligand itself. The high-energy π → π* transitions are typically observed in the UV region and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within aromatic rings or C=N bonds.[4][5] The lower-energy n → π* transitions involve the excitation of non-bonding electrons (from heteroatoms like oxygen and nitrogen) to antibonding π* orbitals.[4][6]
-
Ligand-to-Metal Charge Transfer (LMCT) Transitions: In these transitions, an electron is excited from a ligand-based molecular orbital to a metal-based molecular orbital.[7][8] The energy of these transitions is dependent on the nature of both the ligand and the metal ion.
-
d-d Transitions: These transitions involve the excitation of electrons between the d-orbitals of the central metal ion, which are split in energy by the ligand field. These transitions are typically weak and appear in the visible region of the spectrum.[9] The energy and number of d-d bands provide information about the geometry of the complex and the ligand field strength.
Comparative Analysis of UV-Vis Spectra
The UV-Vis absorption spectra of hydrazide metal complexes are influenced by several factors, including the specific metal ion, the substituents on the hydrazide ligand, and the solvent used for analysis.
Effect of the Metal Ion
The coordination of a metal ion to a hydrazide ligand invariably leads to shifts in the absorption bands of the free ligand. The n → π* transition of the azomethine group (-C=N-) is often shifted to a lower frequency (red shift) upon complexation, indicating the coordination of the azomethine nitrogen to the metal center.[3][4]
New bands, not present in the spectrum of the free ligand, may also appear in the spectra of the complexes. These are often assigned to LMCT and d-d transitions. For instance, square planar Pd(II) complexes can exhibit a band corresponding to the 1A1g → 1B1g transition.[10] Similarly, octahedral complexes of Fe(III), Cr(III), and Ti(III) show characteristic d-d transitions.[7]
Effect of Ligand Structure
The electronic properties of the hydrazide ligand, dictated by the presence of various substituents, significantly impact the UV-Vis spectrum. Electron-donating or withdrawing groups on the aromatic rings of the hydrazide can alter the energy of the π and π* orbitals, leading to shifts in the intra-ligand transition bands. The nature of the aldehyde or ketone used to synthesize the hydrazone Schiff base also plays a crucial role in determining the final electronic structure and spectral properties of the metal complexes.[11]
Solvent Effects
The polarity of the solvent can influence the position of the absorption bands. Polar solvents can stabilize the ground or excited state of the complex to different extents, leading to solvatochromic shifts (changes in absorption wavelength with solvent polarity). Therefore, it is crucial to maintain consistency in the solvent used for comparative studies.
Experimental Data Summary
The following table summarizes typical UV-Vis absorption data for a hydrazide ligand and its transition metal complexes, illustrating the spectral changes upon complexation.
| Compound | λmax (nm) and Assignments |
| Hydrazide Ligand (HL) | ~275 (π → π), ~296 (π → π), ~405 (n → π*)[12] |
| Cu(II) Complex | Red-shifted ligand bands, new bands for LMCT and d-d transitions.[5] |
| Ni(II) Complex | Red-shifted ligand bands, new bands for LMCT and d-d transitions.[5] |
| Co(II) Complex | Red-shifted ligand bands, new bands for LMCT and d-d transitions.[3] |
| Zn(II) Complex | Red-shifted ligand bands, new bands for LMCT. No d-d transitions.[5] |
Note: The exact λmax values can vary depending on the specific ligand and metal salt used.
Experimental Protocols
Synthesis of a Representative Hydrazide Ligand (Schiff Base)
This protocol describes the synthesis of a Schiff base hydrazone from the condensation of a carbohydrazide with an aldehyde.
Materials:
-
Carbohydrazide (e.g., isonicotinic acid hydrazide)
-
Aldehyde (e.g., salicylaldehyde)
-
Ethanol
Procedure:
-
Dissolve an equimolar amount of the carbohydrazide in hot ethanol.
-
Add an equimolar amount of the aldehyde to the solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in a desiccator.[3][13]
Synthesis of a Metal Complex
Materials:
-
Hydrazide ligand (synthesized as above)
-
Metal salt (e.g., CuCl2·2H2O, NiCl2·6H2O)
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve the hydrazide ligand in hot ethanol.
-
In a separate flask, dissolve the metal salt in ethanol (typically in a 2:1 ligand-to-metal molar ratio).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the mixture for 2-6 hours.
-
The colored precipitate of the metal complex is filtered, washed with ethanol, and dried.
UV-Vis Spectral Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare dilute solutions (e.g., 10⁻³ M) of the ligand and its metal complexes in a suitable solvent (e.g., DMF or DMSO).[7][14]
-
Record the UV-Vis spectra over a suitable wavelength range (e.g., 200-800 nm).
-
Identify the λmax values for the observed absorption bands and assign them to the corresponding electronic transitions.
Visualizing the Workflow and Electronic Transitions
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General workflow for the synthesis and characterization of hydrazide metal complexes.
Caption: Key electronic transitions in hydrazide metal complexes observed in UV-Vis spectra.
Conclusion
The UV-Vis absorption spectra of hydrazide metal complexes provide a wealth of information regarding their electronic structure and coordination environment. A thorough understanding and comparative analysis of these spectra are indispensable for researchers in the field of medicinal chemistry and drug development. The shifts in intra-ligand bands and the appearance of new charge transfer and d-d bands upon complexation serve as definitive evidence of coordination and offer insights into the nature of the metal-ligand bonding. This guide serves as a foundational resource for the interpretation of these spectra, facilitating the rational design and development of novel hydrazide-based therapeutic agents.
References
-
Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
UV–Vis absorption spectra of ligand H2L and its transition metal complexes (1–7) in DMF. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. (2018). Journal of Research in Chemistry. Retrieved from [Link]
-
UV-VIS spectrum of (a) Schiff base ligand; (b) Ni(II) complex. (2020). ResearchGate. Retrieved from [Link]
-
UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. (2019). ResearchGate. Retrieved from [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). (2015). University of Babylon. Retrieved from [Link]
-
UV-Vis spectra of Schiff base ligand and metal complexes (a) high... (2022). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Spectral Studies of Hydrazide Schiffs Base with Metalions Such as Co (II), Ni (II) and Cu (II). (2015). ResearchGate. Retrieved from [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. (2022). Frontiers. Retrieved from [Link]
-
SYNTHESIS , AND SPECTROPIC CHARACTERIZATION OF SCHIFF BASE COMPLEXES OF CINNAMALDEHYDE HYDRAZONES. (n.d.). Cenresin Journals. Retrieved from [Link]
-
Transition-metal complexes with hydrazides and hydrazones .7. Dioxomolybdenum(VI) complexes of salicylaldehyde p-hydroxybenzoylhydrazone and their thermal stability. (1994). ResearchGate. Retrieved from [Link]
-
Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (2020). Arabian Journal of Chemistry. Retrieved from [Link]
-
Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. (2023). MDPI. Retrieved from [Link]
-
Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. (2011). ResearchGate. Retrieved from [Link]
-
Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes. (2021). ACS Publications. Retrieved from [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). MDPI. Retrieved from [Link]
-
Geometry and UV-Vis Spectra of Au Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. (2023). ResearchGate. Retrieved from [Link]
-
COMPLEXES OF METALS WITH HYDRAZONE HYDRAZIDE SALICYLIC ACID. (2020). CyberLeninka. Retrieved from [Link]
-
Electronic Spectroscopy of Transition Metal Complexes Absorption of Light. (2013). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
